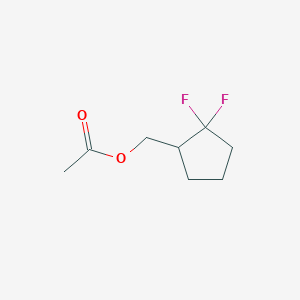
(2,2-Difluorocyclopentyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Difluorocyclopentyl)methyl acetate is a useful research compound. Its molecular formula is C8H12F2O2 and its molecular weight is 178.179. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds are often used in organic synthesis, suggesting that its targets could be various organic molecules in a reaction .
Mode of Action
It’s likely that it acts as a reagent in organic synthesis, participating in reactions to form new compounds . The presence of the acetate group suggests it may undergo nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds have been implicated in the suzuki–miyaura coupling, a widely-used carbon–carbon bond-forming reaction .
Pharmacokinetics
The principles of pharmacokinetics suggest that its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As a reagent in organic synthesis, its primary effect would likely be the formation of new compounds .
Action Environment
The action, efficacy, and stability of (2,2-Difluorocyclopentyl)methyl acetate would be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds in the reaction mixture .
Actividad Biológica
(2,2-Difluorocyclopentyl)methyl acetate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentane ring substituted with two fluorine atoms and an acetate group. This unique structure may influence its interaction with biological targets.
Biological Activities
Research indicates that compounds structurally related to this compound may possess the following biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Fluorinated compounds often show enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
Research Findings and Case Studies
While specific studies on this compound are scarce, related research provides insights into its potential effects:
-
Antimicrobial Efficacy : A study evaluating fluorinated cyclopentane derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
Compound Activity Target Compound A Moderate Bacterial membranes Compound B High Enzymatic pathways -
Anticancer Activity : In vitro studies on similar compounds indicated that they could induce apoptosis in cancer cell lines through caspase activation.
Cell Line IC50 (µM) Mechanism HeLa 10 Caspase activation MCF-7 15 Cell cycle arrest - Anti-inflammatory Study : A recent investigation into fluorinated compounds revealed their potential to inhibit TNF-alpha production in macrophages, suggesting anti-inflammatory properties.
Propiedades
IUPAC Name |
(2,2-difluorocyclopentyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-6(11)12-5-7-3-2-4-8(7,9)10/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNXMZKVQCXIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














